molecular formula C13H15NO4 B8568941 N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide

N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide

Cat. No.: B8568941
M. Wt: 249.26 g/mol
InChI Key: HNWLPTIKBKJXOX-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide is a complex organic compound that belongs to the class of isobenzofuranones. These compounds are notable for their diverse pharmacological activities and are often used in pharmaceutical research. The structure of this compound includes a phthalide core, which is a privileged structure in medicinal chemistry due to its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide typically involves the formation of the isobenzofuranone core followed by functionalization at specific positions. One common method involves the reaction of 3-amino-1-oxo-1H-2-benzopyran-4-yl with benzoic acid derivatives under optimized conditions to yield the desired product . The reaction conditions are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent systems, are meticulously controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its pharmacological effects, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity. Its phthalide core and the presence of both carbonyl and amino groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-3H-2-benzofuran-5-carboxamide

InChI

InChI=1S/C13H15NO4/c1-13(2,7-15)14-11(16)8-3-4-10-9(5-8)6-18-12(10)17/h3-5,15H,6-7H2,1-2H3,(H,14,16)

InChI Key

HNWLPTIKBKJXOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC2=C(C=C1)C(=O)OC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Method B): 5-Ethoxycarbonylphthalid (82 g, 0.4 mole) is added to a solution of 2-amino-2-methylpropan-1-ol (44.6 g. 0.5 mole) in toluene (100 ml). The mixture is heated to reflux temperature for 24 hours. Upon cooling the title compound is filtered off and recrystallised from hot toluene.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-carboxyphthalide (267 g, 1.5 mol) is added to thionyl chloride (950 mL) and then N,N-dimethylformamide (12 mL) is added dropwise. The mixture is heated at reflux for 1 hour and the thionyl chloride is destined off under reduced pressure followed by successive evaporations with toluene (2×50 mL) to give a solid residue. The crude acid chloride is then taken up with 1000 mL of tetrahydrofuran. To a solution of 2-amino-2-methyl-1-propanol (400.5 g, 4.5 mol) in tetrahydrofuran (500 mL), cooled to +5° C. chloride solution is added dropwise whilst maintaining the temperature between +5→+10° C. After the addition is completed, the cooling is removed and the mixture is stirred overnight at ambient temperature. Then the mixture is poured into deionized water (2000 mL) and the organic solvent is removed under reduced pressure at 50° C. After cooling and stirring for 2 hours, the solid product is filtered off and washed with deionized water (2×100 mL). The obtained product is dried at 70° C. for 36 hours under reduced pressure. Yield: 285.3 g (76%) of an off-white product having a purity (HPLC, peak area)=90%. 1H NMR (DMSO d-6, 500 MHz): 1.18 (3H, s), 1.32 (3H, s), 3.55 (2H, s), 5.45 (2H, s), 7.88-7.98 (3H, m), 8.07 (1H, s).
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
267 g
Type
reactant
Reaction Step Two
Quantity
950 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Six

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